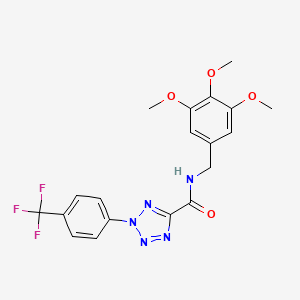

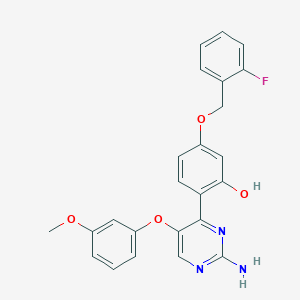

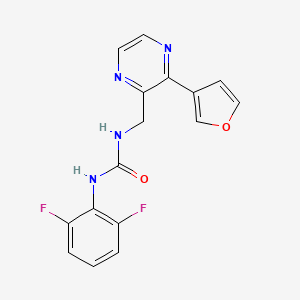

![molecular formula C7H9N3O6S B2428400 {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid CAS No. 1006442-39-2](/img/structure/B2428400.png)

{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid” is a chemical compound with the linear formula C6H7N3O4 . It has a molecular weight of 185.14 .

Synthesis Analysis

While specific synthesis methods for “{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid” were not found, pyrazole derivatives have been synthesized using various methods . For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

Synthesis Techniques : The compound is involved in various synthesis techniques. For example, it is formed as a reaction product in the synthesis of 3H-pyrazoles through reactions involving methyl and p-tolyl phenylethynyl sulfones, demonstrating its role in the synthesis of heterocyclic compounds (Vasin et al., 2015).

Chemical Transformations : This chemical plays a role in the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, indicating its significance in the study of the stability and reactivity of pyrazole compounds under different conditions (Vasin et al., 2014).

Reactions and Reactivity

Nitration Reactions : The compound participates in nitration reactions, contributing to the formation of various nitro derivatives, which is essential for the development of new compounds with potential applications in different fields (Barry et al., 1969).

Reactivity Analysis : Studies on the kinetics, products, and mechanisms of nitration involving compounds like this one help in understanding the reactivity of heteroaromatic compounds (Grimmett et al., 1972).

Biological Activities and Applications

Antimicrobial Activity : Research has been conducted on the synthesis and antimicrobial activity of compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which includes derivatives of this compound, indicating its relevance in the search for new antimicrobial agents (El‐Emary et al., 2002).

Insecticidal and Herbicidal Activities : Some derivatives of this compound have shown promising herbicidal and insecticidal activities, highlighting its potential application in agriculture and pest control (Wang et al., 2015).

Coordination Chemistry

- Complex Formation : This compound is involved in the formation of coordination complexes, especially with metals like cobalt and copper, which is significant in the field of coordination chemistry and the development of new materials (Hadda et al., 2007).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid” were not found, there is a necessity for the development of new drugs that overcome antimicrobial resistance (AMR) problems . Heterocyclic compounds, such as imidazole, have been reported to give high chemotherapeutic values and act as a remedy for the development of novel drugs .

Eigenschaften

IUPAC Name |

2-[(5-methyl-3-nitropyrazol-1-yl)methylsulfonyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O6S/c1-5-2-6(10(13)14)8-9(5)4-17(15,16)3-7(11)12/h2H,3-4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRNXHKSBGDQPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CS(=O)(=O)CC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

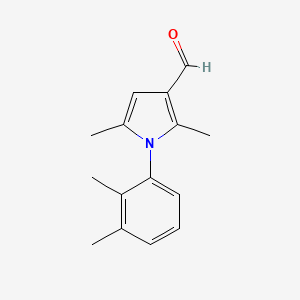

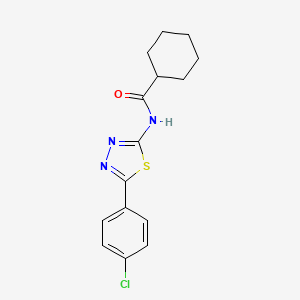

![Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2428317.png)

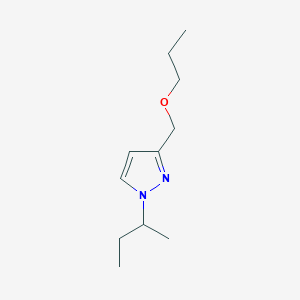

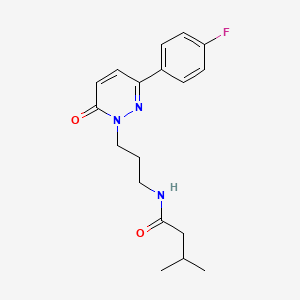

![ethyl 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2428324.png)

![methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate](/img/structure/B2428326.png)

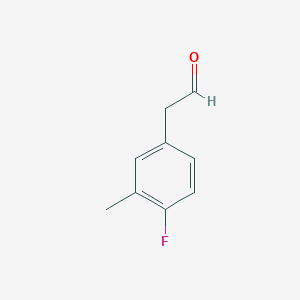

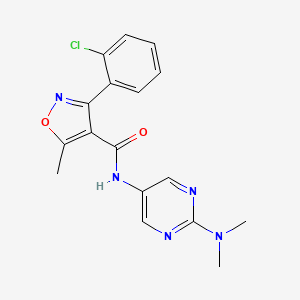

![6-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2428333.png)